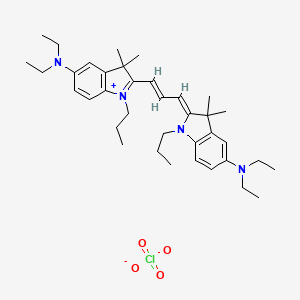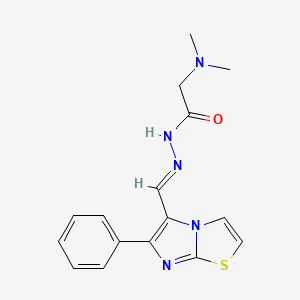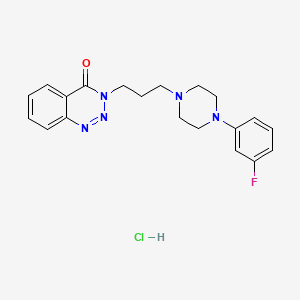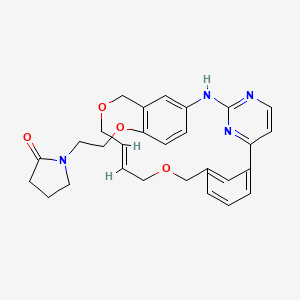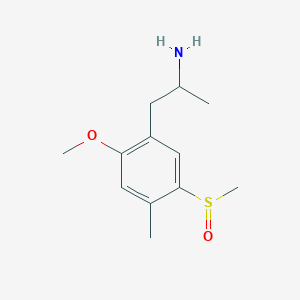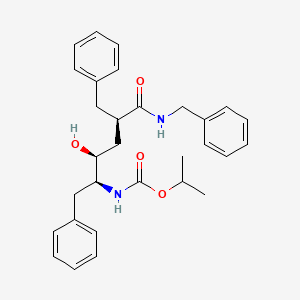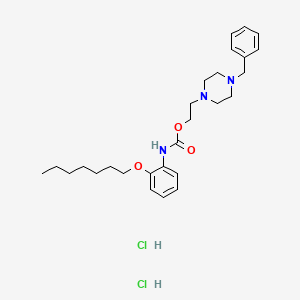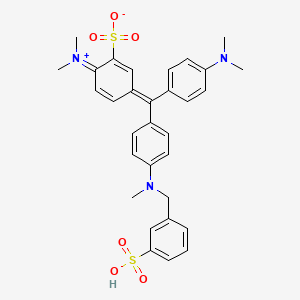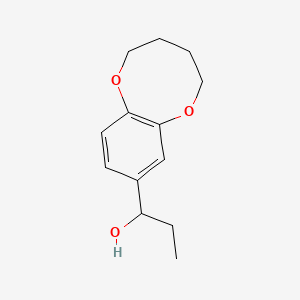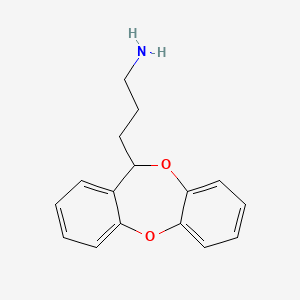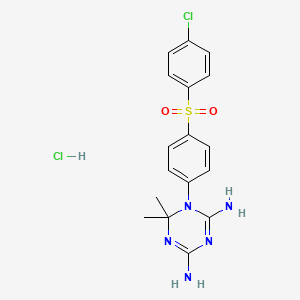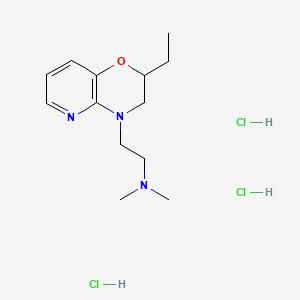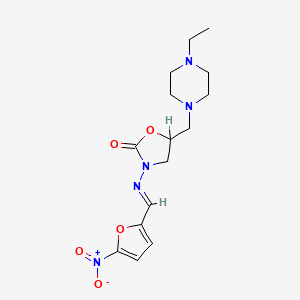
5-(4-Ethyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the oxazolidinone ring: This can be achieved through cyclization reactions involving amino alcohols and carbonyl compounds.
Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions.
Attachment of the nitrofurfurylidene group: This can be done through condensation reactions with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Possible applications in the development of new materials or as a catalyst.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome. The nitrofurfurylidene group may also contribute to its activity by generating reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with antibacterial activity.
Tedizolid: A more potent derivative of linezolid.
Furazolidone: Contains a nitrofuran group similar to the nitrofurfurylidene moiety.
Uniqueness
5-(4-Ethyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Propriétés
Numéro CAS |
93722-20-4 |
|---|---|
Formule moléculaire |
C15H21N5O5 |
Poids moléculaire |
351.36 g/mol |
Nom IUPAC |
5-[(4-ethylpiperazin-1-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H21N5O5/c1-2-17-5-7-18(8-6-17)10-13-11-19(15(21)25-13)16-9-12-3-4-14(24-12)20(22)23/h3-4,9,13H,2,5-8,10-11H2,1H3/b16-9+ |
Clé InChI |
STHNBKLGORPDEO-CXUHLZMHSA-N |
SMILES isomérique |
CCN1CCN(CC1)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
CCN1CCN(CC1)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


